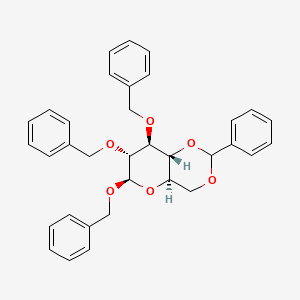

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Description

Chemical Identity and Nomenclature

The systematic name 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside describes a glucose derivative wherein three hydroxyl groups at positions 1, 2, and 3 are protected as benzyl ethers, while the 4 and 6 positions are linked through a benzylidene acetal bridge. According to International Union of Pure and Applied Chemistry nomenclature conventions, this compound would be more precisely designated as benzyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, reflecting the anomeric benzyl substituent and the specific protecting group arrangement. The molecular formula C₃₄H₃₄O₆ indicates a substantial molecular weight of 538.63 grams per mole, with the compound typically appearing as a white crystalline solid with a melting point range of 140-142 degrees Celsius.

The structural complexity of this compound arises from its multiple stereochemical centers and the conformational constraints imposed by the benzylidene acetal ring. The β-configuration at the anomeric center establishes the stereochemical foundation for subsequent glycosylation reactions. Related compounds in the literature include the tetra-O-benzyl-β-D-glucopyranoside derivatives, which share similar protecting group strategies but differ in their regioselectivity patterns. The Chemical Abstracts Service number 57783-66-1 provides unique identification for this specific compound in chemical databases.

Modern analytical techniques have enabled precise characterization of such protected carbohydrates through nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography. The benzylidene protecting group creates a distinctive six-membered ring fused to the pyranose ring, significantly influencing the compound's reactivity profile and conformational preferences.

Historical Context in Carbohydrate Chemistry

The development of protecting group strategies in carbohydrate chemistry represents one of the most significant advances in synthetic organic chemistry of the twentieth century. The use of benzyl groups as hydroxyl protecting groups was pioneered in the early decades of carbohydrate research, with their stability under basic conditions and removability through hydrogenolysis making them ideal for complex synthetic sequences. The introduction of benzylidene acetals as dual protecting groups for vicinal diols revolutionized the field by enabling regioselective protection of multiple hydroxyl groups simultaneously.

Historical developments in carbohydrate protection strategies evolved from simple acetyl and benzoyl esters to more sophisticated systems capable of orthogonal deprotection. The story of carbohydrate chemistry traces from Emil Fischer's foundational work to modern high-profile research bridging organic chemistry and life sciences. Fischer's early investigations established the fundamental stereochemical principles that govern carbohydrate structure and reactivity, laying the groundwork for contemporary synthetic methodologies.

The strategic combination of benzyl ethers and benzylidene acetals emerged from decades of research into selective protection and deprotection protocols. These protecting groups offered complementary stability profiles, with benzyl ethers providing robust protection under acidic and basic conditions while remaining removable through catalytic hydrogenolysis, and benzylidene acetals offering cyclic protection that could be selectively opened under specific acidic conditions. This combination proved particularly valuable in oligosaccharide synthesis where multiple protecting group manipulations are required.

The evolution of protecting group technology in carbohydrate chemistry has been driven by the increasing complexity of synthetic targets, particularly in the context of biologically active oligosaccharides and glycoconjugates. Modern applications demand sophisticated protecting group strategies that enable precise control over stereochemistry and regioselectivity while maintaining compatibility with diverse reaction conditions.

Significance as a Protected Carbohydrate Building Block

The significance of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside as a protected carbohydrate building block stems from its strategic protecting group arrangement that enables highly selective chemical transformations. The benzylidene acetal at the 4,6-positions creates a rigid cyclic structure that not only protects these hydroxyl groups but also profoundly influences the reactivity and stereoselectivity of glycosylation reactions. Recent mechanistic studies have revealed that benzylidene-protected donors can form anhydro cation intermediates during glycosylation, providing access to α-glycosidic linkages with enhanced selectivity.

The compound serves as a versatile glycosyl donor in oligosaccharide synthesis, where its protecting group pattern allows for controlled coupling reactions with various acceptor molecules. The β-configuration at the anomeric position, combined with the conformational constraints imposed by the benzylidene ring, creates a reactive species that exhibits predictable stereochemical preferences during glycosylation. Research has demonstrated that benzylidene glucose donor systems show significant variation in stereoselectivity depending on the nucleophilicity of the acceptor molecule, with stronger nucleophiles favoring SN2-type mechanisms and weaker nucleophiles promoting SN1-type pathways.

The strategic placement of benzyl protecting groups at positions 2 and 3 provides additional synthetic flexibility, as these groups can be selectively removed through catalytic hydrogenolysis without affecting the benzylidene acetal. This orthogonal protecting group strategy enables sequential functionalization of the glucose scaffold, allowing for the introduction of additional substituents or the formation of more complex protecting group patterns as required for specific synthetic targets.

Contemporary research has highlighted the importance of such protected building blocks in the synthesis of complex carbohydrate structures found in nature. The ability to control the stereochemistry of glycosidic bond formation through strategic protecting group placement has made compounds like 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside indispensable tools in modern carbohydrate synthesis.

Position in Modern Glycoscience Research

In the contemporary landscape of glycoscience research, 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside occupies a central position as both a synthetic intermediate and a model compound for understanding carbohydrate reactivity. Modern glycoscience has evolved to encompass not only the synthesis of complex oligosaccharides but also the investigation of carbohydrate-protein interactions, cellular recognition processes, and the development of carbohydrate-based therapeutics. The compound's unique structural features make it an ideal platform for exploring these diverse applications.

Recent advances in cryogenic infrared spectroscopy and computational chemistry have provided unprecedented insights into the structure and behavior of glycosyl cation intermediates derived from benzylidene-protected building blocks. These studies have revealed that glucose derivatives bearing 4,6-O-benzylidene protecting groups can form unexpected anhydro cation structures during glycosylation reactions, fundamentally changing our understanding of reaction mechanisms in carbohydrate chemistry. The discovery of these anhydro cations has significant implications for the design of new synthetic methodologies and the optimization of existing protocols.

The compound's role extends beyond traditional synthetic applications to include its use in glycobiology research, where protected carbohydrate building blocks serve as precursors to bioactive oligosaccharides and glycoconjugates. Modern glycoscience research increasingly focuses on understanding the glycocode, which refers to the information encoded in carbohydrate structures and their role in biological communication processes. Protected building blocks like 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside enable the synthesis of structurally defined oligosaccharides needed to decode these complex biological interactions.

The integration of protecting group chemistry with modern analytical techniques has transformed the field of carbohydrate synthesis. Advanced nuclear magnetic resonance spectroscopy, mass spectrometry, and computational modeling now provide detailed insights into the conformational behavior and reactivity patterns of protected carbohydrates. These analytical capabilities have enabled researchers to design more efficient synthetic routes and develop new protecting group strategies tailored to specific synthetic challenges.

Contemporary applications of benzylidene-protected glucose derivatives span multiple areas of chemical and biological research. In medicinal chemistry, these compounds serve as intermediates in the synthesis of carbohydrate-based pharmaceuticals, including glycotherapeutics designed for treating cancer, bacterial and viral infections, and metabolic disorders. In chemical biology, they enable the preparation of glycoconjugates and molecular probes used to study carbohydrate-protein interactions and cellular recognition processes.

Properties

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30-,31+,32-,33?,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-IOUQCJCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside typically involves the protection of hydroxyl groups in glucose derivatives. One common method includes the treatment of glucose with benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid monohydrate in anhydrous dimethylformamide . The reaction mixture is stirred, and the residue is evaporated under high vacuum. The resulting product is then dissolved in pyridine and acetic anhydride, followed by further stirring and coevaporation with toluene to yield the desired compound .

Chemical Reactions Analysis

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Glycosylation Reactions

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily utilized in glycosylation reactions to synthesize complex carbohydrates and glycoconjugates. Its unique structure allows for selective glycosylation, which is crucial for producing oligosaccharides and polysaccharides with specific biological activities .

Key Findings :

- The compound exhibits high β-selectivity in glycosylation reactions due to the conformational constraints imposed by the benzylidene acetal .

- Studies have shown that it can be effectively used to synthesize various glycosides that are important for drug development and biochemical research .

Pharmaceutical Synthesis

The compound serves as an intermediate in the synthesis of pharmaceutical agents targeting diseases such as cancer and diabetes. Its ability to enhance the therapeutic effectiveness of drugs makes it invaluable in medicinal chemistry.

Case Study :

- In a study by Koto et al., methyl glucoside was converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride. This method demonstrated a high yield and efficiency in producing complex glucosides suitable for further pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in disease processes. For instance, it may inhibit the activity of certain enzymes that are overexpressed in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside and related glucopyranoside derivatives:

Key Findings from Comparative Analysis:

Protective Group Stability :

- Benzyl vs. Acetyl : Benzyl ethers (as in the tri-O-benzyl derivative) exhibit superior stability under acidic conditions compared to acetyl esters, which hydrolyze readily in basic media. This makes the tri-O-benzyl derivative preferable for multi-step syntheses requiring orthogonal protection .

- Benzylidene Acetal : Common to all compounds, the 4,6-O-benzylidene group provides regioselective protection, enabling controlled access to the 4-OH or 6-OH positions after acidolysis .

Reactivity in Glycosylation: The tri-O-benzyl derivative’s bulky benzyl groups reduce undesired side reactions during glycosylation, enhancing stereochemical control. In contrast, acetylated analogs (e.g., 1,2,3-Tri-O-acetyl) are more reactive but less selective . Allyl glycosides (e.g., Allyl 4,6-O-benzylidene-β-D-glucopyranoside) enable unique applications in radical-based or click chemistry modifications .

Applications in Drug Development: The tri-O-benzyl compound is critical for synthesizing anticancer and antimicrobial glycoconjugates due to its stability and modular deprotection . Derivatives like 1,2,3-Tri-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranose () share similar applications but differ in electronic properties; benzoyl groups increase electron-withdrawing effects, altering reaction kinetics .

Biological Activity

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is a complex carbohydrate derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound is particularly significant as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates, which are crucial for various biological functions.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 57783-66-1

The biological activity of 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside is primarily attributed to its role as a glycosyl donor. This compound can participate in glucosylation reactions, which are essential for the formation of glycosidic bonds in carbohydrates. The presence of benzyl and benzylidene groups enhances its reactivity and stability during synthesis processes.

Biological Activities

- Antimicrobial Activity : Various studies have shown that derivatives of benzylidene glucopyranosides exhibit significant antimicrobial properties against a range of pathogens. The benzene rings in these compounds are thought to contribute to their bioactivity by enhancing membrane permeability or disrupting cellular processes in bacteria .

- Antitumor Properties : Research indicates that compounds similar to 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside may possess antitumor activity. The mechanism is believed to involve the inhibition of cancer cell proliferation through modulation of signaling pathways associated with cell growth and apoptosis.

- Potential Antiviral Effects : Preliminary investigations suggest that this compound may also exhibit antiviral properties, although further research is needed to elucidate its efficacy and mechanisms against specific viral targets .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various pathogenic bacteria | , |

| Antitumor | Inhibits proliferation of cancer cells | , |

| Antiviral | Potential activity against viruses | , |

Case Study: Antimicrobial Screening

A study conducted on a series of glucopyranoside derivatives, including 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response where higher concentrations led to increased inhibition zones in agar diffusion assays .

Case Study: Antitumor Activity

In vitro studies have revealed that 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside can induce apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2. These findings suggest its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the primary protective groups in 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside, and how do they facilitate synthetic applications?

The compound features benzyl (at positions 1, 2, 3) and benzylidene (at positions 4,6) protective groups. These groups serve distinct roles:

- Benzyl groups (1,2,3-O-benzyl): Temporarily block hydroxyl groups during glycosylation, preventing undesired side reactions like premature hydrolysis or branching .

- Benzylidene group (4,6-O-benzylidene): A cyclic acetal that rigidifies the glucose ring, stabilizing the 4,6-diol system and directing regioselective reactions at the 2- or 3-position .

Methodological Insight : Sequential deprotection strategies are critical. For example, the benzylidene group can be selectively removed under acidic conditions (e.g., 80% acetic acid at 80°C), while benzyl groups require hydrogenolysis (H₂/Pd-C) .

Q. What are the standard synthetic protocols for preparing this compound, and what key intermediates are involved?

A common synthesis involves:

Core protection : Starting with β-D-glucose, introduce benzylidene at 4,6-O using benzaldehyde dimethyl acetal and a Lewis acid (e.g., ZnCl₂) .

Benzylation : Protect remaining hydroxyls (1,2,3-O) with benzyl bromide under basic conditions (NaH/DMF) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Key Intermediate : Benzyl 4,6-O-benzylidene-β-D-glucopyranoside is a precursor, often modified via acetylation or glycosylation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR :

- ¹H NMR : Benzylidene protons appear as a singlet (~5.5 ppm); benzyl groups show aromatic multiplet signals (7.2–7.4 ppm) .

- ¹³C NMR : Benzylidene carbons resonate at ~102 ppm, while glycosidic carbons (C-1) appear at 97–104 ppm .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 693.3) .

Advanced Research Questions

Q. How can researchers optimize glycosylation reactions using this compound to achieve high stereoselectivity?

Methodological Strategies :

- Donor Activation : Use glycosyl donors (e.g., trichloroacetimidates) with promoters like TMSOTf to enhance β-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor β-glycoside formation via SN2 mechanisms, while less polar solvents may lead to α/β mixtures .

- Temperature Control : Low temperatures (−40°C) stabilize oxocarbenium ion intermediates, improving stereocontrol .

Data Contradiction Analysis : Conflicting reports on solvent efficacy (e.g., CH₃CN vs. Et₂O) can be resolved by testing under standardized conditions (fixed donor/acceptor ratio, 0°C) .

Q. What strategies address regioselectivity challenges when deprotecting benzylidene groups in complex oligosaccharide synthesis?

Regioselective Deprotection :

- Acid Hydrolysis : 0.1 M HCl in THF/water (1:1) selectively cleaves benzylidene without affecting benzyl groups .

- Reductive Opening : NaBH₃CN/HCl in Et₂O/H₂O targets the 6-O position, leaving 4-OH free for further functionalization .

Case Study : In oligosaccharide synthesis, selective 6-O deprotection enables branching via 4,6-diol intermediates .

Q. How does this compound serve as a substrate in β-glucosidase assays, and what methodological considerations are crucial for accurate kinetic analysis?

Enzymatic Application :

- Substrate Design : Analogues with chromogenic leaving groups (e.g., 4-nitrophenyl) enable UV/Vis detection (λ = 405 nm) upon hydrolysis .

- Kinetic Protocol :

Data Interpretation : Contradictions in values across studies may arise from varying enzyme sources (e.g., microbial vs. mammalian β-glucosidases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.